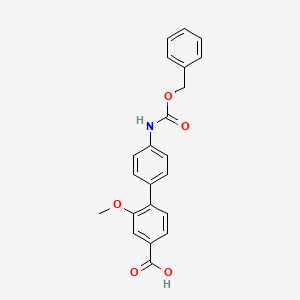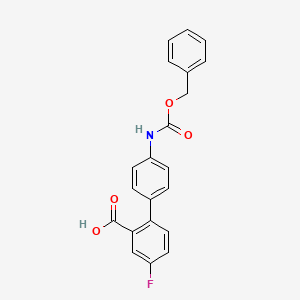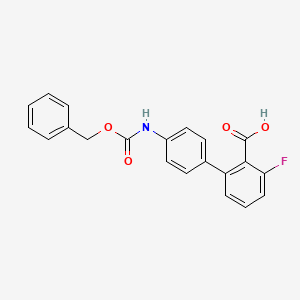
6-Amino-3-(2-methylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(2-methylphenyl)picolinic acid, also known as 6-AMPP, is a synthetic organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 221.29 g/mol and a melting point of 179-181 °C. 6-AMPP is a derivative of picolinic acid and is structurally related to a variety of other compounds, including pyridine, imidazole, and benzimidazole. It is used in a variety of scientific research applications, including biochemical and physiological research, drug development, and lab experiments.
科学的研究の応用
6-Amino-3-(2-methylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including biochemical and physiological research, drug development, and lab experiments. In biochemical and physiological research, 6-Amino-3-(2-methylphenyl)picolinic acid, 95% has been used to study the structure and function of proteins, enzymes, and other biological molecules. In drug development, 6-Amino-3-(2-methylphenyl)picolinic acid, 95% has been used to study the effects of drugs on the body, as well as to design and test new drugs. In lab experiments, 6-Amino-3-(2-methylphenyl)picolinic acid, 95% has been used to study the structure and function of various molecules, as well as to study the effects of various chemicals on living cells.
作用機序
The mechanism of action of 6-Amino-3-(2-methylphenyl)picolinic acid, 95% is not fully understood. It is believed to interact with a variety of proteins, enzymes, and other molecules in the body. It is also believed to interact with the cell membrane, which may be responsible for its effects on cell physiology.
Biochemical and Physiological Effects
6-Amino-3-(2-methylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with proteins, enzymes, and other molecules in the body, which may be responsible for its effects on cell physiology. It has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. In addition, 6-Amino-3-(2-methylphenyl)picolinic acid, 95% has been shown to have anti-cancer properties, as well as to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
6-Amino-3-(2-methylphenyl)picolinic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable and has a long shelf life. In addition, 6-Amino-3-(2-methylphenyl)picolinic acid, 95% is soluble in water, making it easy to use in a variety of experiments. However, 6-Amino-3-(2-methylphenyl)picolinic acid, 95% is toxic and should be handled with caution. It is also not recommended for use in experiments involving humans or animals.
将来の方向性
There are a variety of potential future directions for the use of 6-Amino-3-(2-methylphenyl)picolinic acid, 95%. It could be used in further biochemical and physiological research, as well as in drug development. It could also be used to study the effects of various chemicals on living cells. In addition, 6-Amino-3-(2-methylphenyl)picolinic acid, 95% could be used to study the structure and function of proteins, enzymes, and other molecules in the body. Finally, 6-Amino-3-(2-methylphenyl)picolinic acid, 95% could be used to develop new drugs or to improve existing drugs.
合成法
6-Amino-3-(2-methylphenyl)picolinic acid, 95% is synthesized through an acid-catalyzed condensation reaction of 2-methylphenol and picolinic acid. This reaction is usually carried out in an inert atmosphere and at a temperature of 25-30 °C. The reaction is typically conducted in an aqueous solution of an acid, such as hydrochloric acid, and the resulting product is isolated by filtration.
特性
IUPAC Name |
6-amino-3-(2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-4-2-3-5-9(8)10-6-7-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYMWDDKZNNSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2-methylphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














